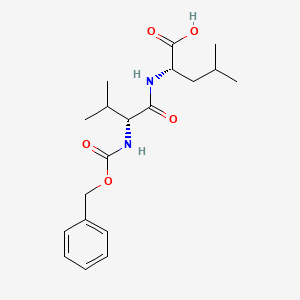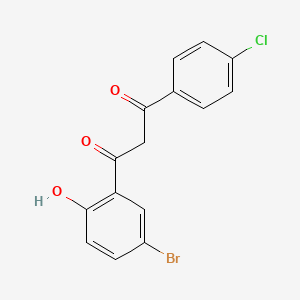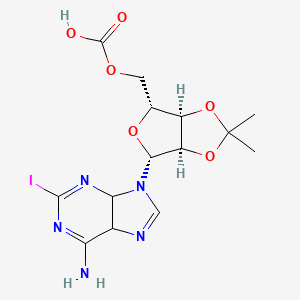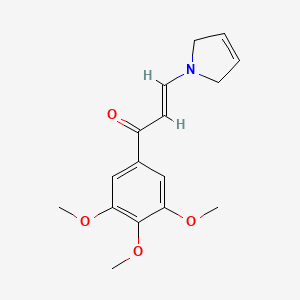
((Benzyloxy)carbonyl)-D-valyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-VAL-LEU-OH: is a synthetic dipeptide compound composed of the amino acids valine and leucine. It is often used in biochemical and pharmaceutical research due to its stability and specific biological activities. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group, which enhances its stability and solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-VAL-LEU-OH typically involves solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Attachment of the first amino acid: (valine) to the resin.
Deprotection: of the amino group of valine.
Coupling: of the second amino acid (leucine) to the deprotected valine.
Cleavage: of the peptide from the resin and final deprotection to yield Z-D-VAL-LEU-OH.
Industrial Production Methods: In an industrial setting, the production of Z-D-VAL-LEU-OH can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. These machines allow for precise control over reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-D-VAL-LEU-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and an acid or base.
Oxidation: Reaction with oxidizing agents, which can modify the side chains of valine and leucine.
Substitution: Replacement of functional groups on the peptide chain.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under controlled temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic conditions.
Major Products:
Hydrolysis: Produces free amino acids valine and leucine.
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives of the amino acids.
Substitution: Results in modified peptides with new functional groups.
Scientific Research Applications
Chemistry: Z-D-VAL-LEU-OH is used as a model compound in peptide synthesis research to study reaction mechanisms and optimize synthetic methods .
Biology: In biological research, Z-D-VAL-LEU-OH serves as a substrate for studying enzyme activities, particularly proteases that cleave peptide bonds .
Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for designing peptide-based drugs .
Industry: Z-D-VAL-LEU-OH is used in the development of peptide-based materials and hydrogels for drug delivery systems .
Mechanism of Action
Z-D-VAL-LEU-OH exerts its effects primarily through interactions with enzymes that recognize and cleave peptide bonds. The presence of the benzyloxycarbonyl (Z) group enhances its stability, allowing it to act as a competitive inhibitor or substrate for various proteases. The compound can modulate enzyme activity by binding to the active site, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Z-D-VAL-LEU-OMe: A methyl ester derivative with similar stability but different solubility properties.
Z-D-VAL-LEU-NH2: An amide derivative used in similar biochemical applications.
Z-D-VAL-LEU-OBzl: A benzyl ester derivative with enhanced lipophilicity.
Uniqueness: Z-D-VAL-LEU-OH is unique due to its specific combination of valine and leucine, which imparts distinct biochemical properties. The presence of the Z group further enhances its stability and makes it a valuable tool in peptide research and drug development .
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16+/m0/s1 |
InChI Key |
ABNKBDCDDUXJCU-JKSUJKDBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)

![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)
![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)

